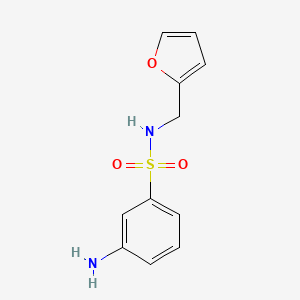

3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those similar to 3-amino-N-(furan-2-ylmethyl)benzene-1-sulfonamide, often involves reactions under specific conditions to introduce the sulfonyl group to the amino compound. A method involves treating {[(benzyloxy)carbonyl]amino}-substituted sulfones with 2-[(trimethylsilyl)oxy]furan in the presence of a catalyst like Indium(III) Chloride, leading to γ-butenolactone derivatives containing a protected amino group, highlighting the versatility and reactivity of such compounds in synthesis processes (Das et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been a subject of detailed analysis, including X-ray structural characterization. Studies such as those on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provide insights into the molecular geometry, stability, and electronic properties through methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. These studies reveal the conformation, hyperconjugative interactions, and electronic distribution within the molecule, which are crucial for understanding its reactivity and potential applications (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamides, including this compound, participate in various chemical reactions, indicating their potential as versatile building blocks in organic synthesis. For instance, the conversion of sulfones with furan derivatives in the presence of catalysts to produce butenolactone derivatives showcases the reactive nature of these compounds and their utility in constructing complex molecules with significant yields (Das et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamide derivatives are influenced by their molecular structure, including solubility, melting points, and crystalline forms. These characteristics are essential for determining the compound's suitability for various applications, ranging from pharmaceuticals to materials science. The detailed analysis of these properties requires experimental measurements and theoretical calculations, as seen in studies focusing on the characterization of sulfonamide compounds (Sarojini et al., 2012).

Scientific Research Applications

Synthesis and Molecular Structures

Research has focused on the synthesis and characterization of molecules containing the furan and sulfonamide moieties due to their unique chemical properties and potential applications. For instance, the synthesis of 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide and its structural analysis reveal significant molecular twists and the formation of supramolecular chains and layers, emphasizing its potential in creating complex molecular architectures (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).

Corrosion Inhibition

The use of sulfonamide derivatives as corrosion inhibitors for metals in acidic environments has been extensively studied. The investigation of 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) demonstrates its efficacy in increasing the inhibition efficiency for mild steel corrosion, highlighting its importance in industrial applications (Sappani & Karthikeyan, 2014).

Pharmaceutical Applications

Research into the pharmaceutical applications of furan and sulfonamide derivatives has led to the development of compounds with potential therapeutic benefits. For example, the design and synthesis of a darunavir analogue involving furan scaffolds suggest its application in antiretroviral therapy (Bommena et al., 2015).

Catalysis

The catalytic applications of sulfonamide derivatives in organic synthesis are also notable. Research on RhCl3-catalyzed oxidative C–H/C–H cross-coupling of aromatic sulfonamides with arenes provides new pathways for synthesizing bi(hetero)aryl sulfonamides, a structure widely utilized in drug discovery (Ran, Yang, You, & You, 2018).

Antimicrobial and Antifungal Activities

The modification of polymers with sulfonamide compounds, such as through the functionalization of polyvinyl alcohol/acrylic acid hydrogels, has been explored for medical applications due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

Safety and Hazards

properties

IUPAC Name |

3-amino-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1-7,13H,8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEBFZLOXJIJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2496432.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)

![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)